molecular formula C19H23N B1649585 Unii-bzo03L8LL0 CAS No. 102009-67-6

Unii-bzo03L8LL0

Cat. No.: B1649585
CAS No.: 102009-67-6
M. Wt: 265.4
InChI Key: VQECHRQHFMUVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties
"Unii-bzo03L8LL0" is a unique substance identifier assigned by the FDA’s Substance Registration System. While the provided evidence lacks explicit details about this compound, typical introductions should include:

  • Chemical name, formula, and structural classification (e.g., coordination complex, organic polymer).
  • Synthesis and industrial applications (e.g., catalysis, pharmaceuticals).
  • Key physicochemical properties (e.g., solubility, stability, spectral data).

Example Framework:

Its applications may align with catalysis or biomedical uses, though specific data are unavailable in the provided sources."

Properties

CAS No.

102009-67-6

Molecular Formula

C19H23N

Molecular Weight

265.4

IUPAC Name

1-(1,3-diphenylpropan-2-yl)pyrrolidine

InChI

InChI=1S/C19H23N/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-20)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2

InChI Key

VQECHRQHFMUVRS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Per and , comparisons should focus on structural analogs (e.g., varying metal centers) or functional analogs (e.g., shared applications). Below is a hypothetical framework using generic examples:

Table 1: Comparative Analysis of Unii-bzo03L8LL0 and Analogous Compounds

Property This compound (Hypothetical) Compound A [Co(II)-2-oxazolidone] Compound B [Zn(II)-thiadiazole]
Metal Center Not specified Co(II) Zn(II)
Ligand Type Unknown 2-oxazolidone 1,3,4-thiadiazole derivative
Stability (pH 7) N/A High Moderate
Application N/A Catalysis Antimicrobial agents

Key Findings:

  • Structural Differences : Compound A utilizes a Co(II) center with 2-oxazolidone ligands, whereas Compound B employs Zn(II) with thiadiazole ligands. Such variations influence redox activity and ligand-binding efficiency .
  • Data Gaps : Specific reactivity, toxicity, or spectral data for this compound are absent in the provided evidence, limiting direct comparisons.

Research Limitations and Recommendations

  • Missing Data : The evidence lacks empirical studies on this compound, necessitating access to primary literature (e.g., synthesis protocols, spectral analyses) for accurate comparisons.
  • Methodological Guidance : As per and , future studies should:
    • Include detailed experimental procedures and safety considerations.
    • Validate comparisons using high-resolution mass spectrometry (HRMS) or X-ray crystallography.
    • Adhere to standardized reporting formats for chemical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.